molecular formula C10H10N2O4 B139987 4-(4-Nitrophenyl)morpholin-3-one CAS No. 446292-04-2

4-(4-Nitrophenyl)morpholin-3-one

Cat. No.: B139987
CAS No.: 446292-04-2
M. Wt: 222.2 g/mol
InChI Key: OWMGEFWSGOTGAU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Properties

IUPAC Name

4-(4-nitrophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGEFWSGOTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466164
Record name 4-(4-nitrophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446292-04-2
Record name 4-(4-Nitrophenyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446292-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-morpholin-3-ON
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-nitrophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Nitrophenyl)morpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 10 g 4-(4-Nitro-phenyl)-morpholine in 200 mL DCM, 32 g Benzyl-triethyl-ammonium chloride and 22.7 g potassium permanganate (325 mesh) were cautiously added at RT. After stirring for 1 h at RT the reaction mixture was heated to reflux for 10 h. Then a solution of 95 g Na2SO3 in 450 mL water were added under ice cooling and vigourous stirring. The mixture was filtered trough a pad of celite and the filtrate was concentrated under reduced pressure. The yellow solid was stirred with 250 mL water and the precipitated product was collected by filtration. This crude product was purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 2.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
catalyst
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 mol (202 g) of morpholin-3-one (E. Pfeil, U. Harder, Angew. Chem. 79, 1967, 188) are dissolved in 2 l of N-methylpyrrolidone (NMP). Over a period of 2 h, 88 g (2.2 mol) of sodium hydride (60% in paraffin) are then added a little at a time. After the evolution of hydrogen has ceased, 282 g (2 mol) of 4-fluoronitrobenzene are added dropwise with cooling at room temperature, over a period of 1 h, and the reaction mixture is then stirred overnight. At 12 mbar and 76° C., 1.7 l of the liquid volume are then distilled off, the residue is poured into 2 l of water and this mixture is extracted twice with in each case 1 l of ethyl acetate. After washing of the combined organic phases with water, the mixture is dried over sodium sulphate and the solvent is distilled off under reduced pressure. Purification is carried out by silica gel chromatography using hexane/ethyl acetate (1:1) and subsequent crystallization from ethyl acetate. This gives 78 g of product as a colourless to brownish solid, in a yield of 17.6% of theory.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
282 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Over a period of 2 hours, sodium hydride (88 g, 2.2 mol, 60% in paraffin) is added a little at a time to a solution of morpholin-3-one (202 g, 2 mol) in N-methylpyrrolidone (2 1). After the evolution of hydrogen has ceased, 4-fluoronitrobenzene (282 g, 2 mol) is added dropwise with cooling over a period of one hour, and the reaction mixture is stirred overnight. At 12 mbar and 76° C., 1.7 1 of the volume of the liquid is then distilled off, the residue is poured into water (2 l) and this mixture is extracted twice with ethyl acetate (in each case 1 l). The combined organic phases are washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by chromatography (on silica gel, hexane/ethyl acetate 1:1) and subsequent crystallization from ethyl acetate. Yield: 78 g (colorless to brownish solid), 17.6% of theory.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the most efficient methods for synthesizing 4-(4-Nitrophenyl)morpholin-3-one?

A1: Recent research highlights a facile and economical approach for preparing this compound. This method involves the acid-catalyzed selective oxidation of 4-(4-Nitrophenyl)morpholine using sodium chlorite as the sole oxidant. [] This method offers an efficient alternative to traditional synthetic routes.

Q2: Can this compound be further modified to create catalysts for specific reactions?

A2: While this compound itself isn't typically used as a catalyst, it serves as a precursor to other valuable compounds. Specifically, its nitro group can be reduced to an amine group, yielding 4-(4-aminophenyl)morpholin-3-one. This derivative is a crucial intermediate in the synthesis of rivaroxaban. Interestingly, gold nanoparticles supported on alumina nanowires have demonstrated remarkable activity and selectivity in catalyzing the hydrogenation of this compound to 4-(4-aminophenyl)morpholin-3-one. [] This catalytic hydrogenation is highly efficient, achieving near 100% selectivity for the desired aromatic amine.

Q3: What factors influence the catalytic hydrogenation of this compound?

A3: Research indicates that the solvent plays a crucial role in the catalytic hydrogenation of this compound. [] Ethanol, in particular, has been shown to enhance both the activity and selectivity of the gold-supported alumina nanowire catalysts. This highlights the importance of optimizing reaction conditions, including solvent selection, to achieve optimal catalytic performance.

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